molecular formula C19H23F3N2O B14199873 1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine CAS No. 918481-02-4

1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine

Cat. No.: B14199873
CAS No.: 918481-02-4
M. Wt: 352.4 g/mol
InChI Key: MTMUCMMWAJOYGA-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a phenylpropyl group and a trifluoromethyl furan moiety

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Attachment of the Phenylpropyl Group: This step involves the alkylation of the piperazine ring with a phenylpropyl halide under basic conditions.

    Introduction of the Trifluoromethyl Furan Moiety: The final step involves the reaction of the intermediate with a trifluoromethyl furan derivative, often through nucleophilic substitution or coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: The trifluoromethyl group imparts hydrophobicity and thermal stability, making the compound useful in developing advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The phenylpropyl group may contribute to the compound’s overall lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine can be compared with other similar compounds, such as:

    1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)thiazol-2-yl]methyl}piperazine: This compound features a thiazole ring instead of a furan ring, which can alter its chemical and biological properties.

    1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine: The pyridine ring can introduce different electronic effects, impacting the compound’s reactivity and interactions.

    1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)benzyl]methyl}piperazine: The benzyl group can provide additional stability and influence the compound’s overall behavior in chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

918481-02-4

Molecular Formula

C19H23F3N2O

Molecular Weight

352.4 g/mol

IUPAC Name

1-(3-phenylpropyl)-4-[[5-(trifluoromethyl)furan-2-yl]methyl]piperazine

InChI

InChI=1S/C19H23F3N2O/c20-19(21,22)18-9-8-17(25-18)15-24-13-11-23(12-14-24)10-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-9H,4,7,10-15H2

InChI Key

MTMUCMMWAJOYGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=C(O3)C(F)(F)F

Origin of Product

United States

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